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1D-myo-Inositol 1,3-bisphosphate -

1D-myo-Inositol 1,3-bisphosphate

Catalog Number: EVT-1595992
CAS Number:
Molecular Formula: C6H10O12P2-4
Molecular Weight: 336.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1D-myo-inositol 1,3-biphosphate(4-) is an inositol phosphate oxoanion obtained by deprotonation of the phospho groups of 1D-myo-inositol 1,3-biphosphate; major species at pH 7.3. It is a conjugate base of a myo-inositol 1,3-bisphosphate.
Overview

1D-myo-Inositol 1,3-bisphosphate is a phosphoinositide, a type of inositol phosphate that plays significant roles in cellular signaling pathways. It is derived from myo-inositol, a carbohydrate that is crucial for various biological processes, including signal transduction and membrane trafficking. This compound is involved in the regulation of calcium signaling and has been implicated in various physiological processes, including cell growth and differentiation.

Source

1D-myo-Inositol 1,3-bisphosphate is synthesized from myo-inositol through phosphorylation processes. It can be found in various tissues, particularly in the brain, where it contributes to signaling mechanisms.

Classification
  • Chemical Name: 1D-myo-Inositol 1,3-bisphosphate
  • Molecular Formula: C6H14O7P
  • Molecular Weight: 246.15 g/mol
  • Classification: Inositol phosphate; signaling molecule
Synthesis Analysis

Methods

The synthesis of 1D-myo-Inositol 1,3-bisphosphate typically involves multiple phosphorylation steps of myo-inositol. Various synthetic routes have been developed to produce this compound with high specificity and yield.

Technical Details

  1. Starting Material: The synthesis often begins with myo-inositol.
  2. Phosphorylation: The introduction of phosphate groups can be achieved using phosphoric acid derivatives or by employing enzymatic methods involving specific kinases.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired bisphosphate product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The structure of 1D-myo-Inositol 1,3-bisphosphate consists of a six-membered carbon ring with hydroxyl groups and phosphate groups attached at specific positions (1 and 3). The stereochemistry of the molecule is critical for its biological activity.

Data

  • Chemical Structure: The compound features two phosphate groups attached to the inositol ring.
  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to analyze the structure and confirm the presence of functional groups.
Chemical Reactions Analysis

Reactions

1D-myo-Inositol 1,3-bisphosphate participates in various biochemical reactions, particularly dephosphorylation reactions catalyzed by specific phosphatases.

Technical Details

  • Dephosphorylation: The conversion of 1D-myo-Inositol 1,3-bisphosphate to myo-inositol by phosphatases involves hydrolysis of the phosphate groups.
  • Enzymatic Activity: Enzymes such as multiple inositol polyphosphate phosphatase play a role in regulating the levels of this compound within cells.
Mechanism of Action

Process

The mechanism by which 1D-myo-Inositol 1,3-bisphosphate exerts its effects involves its interaction with various proteins and receptors within the cell. It acts as a second messenger in signaling pathways that regulate calcium release from intracellular stores.

Data

  • Signal Transduction: Upon binding to specific proteins, it can modulate cellular responses such as apoptosis, proliferation, and differentiation.
  • Calcium Release: It plays a pivotal role in calcium signaling by facilitating the release of calcium ions from the endoplasmic reticulum.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can be hydrolyzed by phosphatases.
  • pH Sensitivity: Exhibits different behaviors depending on pH levels due to its ionizable phosphate groups.

Relevant Data or Analyses

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Spectroscopic Data: Characteristic peaks observed in infrared spectroscopy can help identify functional groups present in the molecule.
Applications

Scientific Uses

1D-myo-Inositol 1,3-bisphosphate is utilized in various scientific research applications:

  • Cell Signaling Studies: It serves as a critical tool for understanding intracellular signaling pathways.
  • Pharmacological Research: Investigated for potential therapeutic applications targeting diseases linked to dysregulated signaling pathways.
  • Biochemical Assays: Used in assays to measure enzyme activity related to phosphoinositide metabolism.
Biosynthesis Pathways and Enzymatic Regulation

Role of 1D-myo-Inositol 3-Phosphate Synthase in De Novo Synthesis

The biosynthesis of 1D-myo-inositol 1,3-bisphosphate originates from glucose-6-phosphate via a conserved pathway catalyzed by 1D-myo-inositol 3-phosphate synthase (MIPS). This NAD⁺-dependent enzyme cyclizes glucose-6-phosphate into myo-inositol 3-phosphate (I(3)P), representing the first committed step in de novo inositol biosynthesis [1] [4]. The reaction proceeds through a four-step mechanism involving oxidation, aldol cyclization, reduction, and tautomerization. MIPS functions as a homotetramer in yeast and a homotrimer in mammals, with each monomer featuring three domains: a catalytic domain for substrate binding, an NAD⁺-binding domain, and a stabilizing central domain [5].

This enzymatic step is physiologically critical because I(3)P serves as the precursor for all downstream inositol-containing compounds. I(3)P is dephosphorylated by inositol monophosphatase to yield free myo-inositol, which is subsequently phosphorylated and incorporated into lipids and signaling molecules. The activity of MIPS determines cellular inositol homeostasis, as its inhibition (e.g., by lithium) depletes inositol pools, disrupting phosphoinositide-dependent signaling cascades [2] [7].

Table 1: Key Enzymes in 1D-myo-Inositol 1,3-Bisphosphate Biosynthesis

EnzymeReaction CatalyzedCofactorsOrganisms
MIPS (ISYNA1)Glucose-6-P → myo-Inositol 3-PNAD⁺Eukaryotes, bacteria
Inositol monophosphatasemyo-Inositol 3-P → myo-InositolMg²⁺Eukaryotes
Kinases/Phosphatasesmyo-Inositol → myo-Inositol 1,3-BisPATPEukaryotes

Conservation of Inositol Biosynthetic Machinery Across Eukaryotes

The enzymatic machinery for inositol biosynthesis exhibits remarkable evolutionary conservation. MIPS homologs exist in bacteria (e.g., Mycobacterium tuberculosis), archaea, yeast, plants, and mammals, sharing >60% amino acid sequence identity in catalytic domains [1] [4]. In yeast (Saccharomyces cerevisiae), the INO1 gene encodes MIPS and is transcriptionally regulated by inositol availability via the INO2–INO4–OPI1 regulatory circuit. During inositol scarcity, activators Ino2p and Ino4p induce INO1 expression, whereas excess inositol triggers repression by Opi1p [5].

In mammals, the ISYNA1 gene encodes functional MIPS, and its promoter retains elements homologous to yeast UASINO. Human MIPS rescues yeast ino1Δ mutants, confirming functional conservation [2] [4]. Plants additionally utilize MIPS for phytic acid (InsP6) synthesis in seeds, while chloroplast-localized isoforms exist in algae [1] [6]. This conservation underscores inositol’s universal role as a metabolic sensor coordinating stress responses, lipid signaling, and osmoregulation across eukaryotes [3] [4].

Regulatory Mechanisms of myo-Inositol 1,3-Bisphosphate Generation in Signal Transduction

1D-myo-Inositol 1,3-bisphosphate (I(1,3)P2) is primarily generated via phosphorylation/dephosphorylation cascades downstream of InsP3 metabolism:

  • Phosphorylation: I(1,3,4)P3 (a metabolite of Ins(1,4,5)P3) is dephosphorylated by 4-phosphatases to yield I(1,3)P2 [7].
  • Dephosphorylation: I(1,3,4,5)P4 undergoes 5-phosphatase-mediated hydrolysis to I(1,3,4)P3, which is converted to I(1,3)P2 via 4-phosphatases [7] [8].

Table 2: Metabolic Pathways Involving 1D-myo-Inositol 1,3-Bisphosphate

PrecursorConverting EnzymeProductFunctional Role
I(1,3,4)P34-PhosphataseI(1,3)P₂Signal termination
I(1,3,4,5)P₄5-Phosphatase → 4-PhosphataseI(1,3)P₂Calcium signaling modulation
myo-InositolSequential kinasesI(1,3)P₂Metabolic intermediate

Regulation occurs at multiple levels:

  • Transcriptional control: Cellular inositol levels feedback-inhibit MIPS expression [5].
  • Post-translational modifications: MIPS is phosphorylated at conserved serine residues (Ser-184, Ser-296, Ser-374 in yeast; Ser-177, Ser-279, Ser-357 in humans). Phosphomimetic mutations (S184D/S374D) inhibit enzymatic activity, while phosphodeficient mutants increase flux through the pathway [5].
  • Metabolic coupling: I(1,3)P2 is rapidly recycled to myo-inositol via inositol monophosphatase, linking its turnover to lithium-sensitive phosphatases [7].

Though I(1,3)P2 itself lacks direct signaling roles, its position in the inositol phosphate network influences cellular responses. For example, it serves as a substrate for synthesis of higher inositol phosphates (e.g., InsP6) and pyrophosphates (PP-InsPs), which regulate vesicular trafficking, mRNA export, and phosphate homeostasis [6] [8]. Dysregulation of this metabolic node correlates with neurological disorders; bipolar disorder therapeutics (lithium, valproate) inhibit inositol recycling, indirectly modulating I(1,3)P2 pools [2] [5].

Properties

Product Name

1D-myo-Inositol 1,3-bisphosphate

IUPAC Name

[(1R,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonatooxycyclohexyl] phosphate

Molecular Formula

C6H10O12P2-4

Molecular Weight

336.08 g/mol

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1?,2-,3+,4?,5+,6-

InChI Key

PUVHMWJJTITUGO-WJPCITMWSA-J

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O)O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O

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